4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZAMIDE
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Overview
Description
4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound is characterized by its unique structure, which includes a benzamide core with a substituted phenyl and propenoyl group.
Preparation Methods
The synthesis of 4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times. Industrial production methods often employ similar green chemistry approaches to ensure sustainability and efficiency.
Chemical Reactions Analysis
4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Benzamide derivatives are known for their therapeutic potential, and this compound is no exception. It has been explored for its potential use in treating various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, which can lead to its therapeutic effects. For instance, benzamides are known to inhibit poly (ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair and cellular stress responses .
Comparison with Similar Compounds
4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZAMIDE can be compared with other benzamide derivatives such as:
4-Aminobenzamide: Known for its use in various industrial applications.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have shown significant anti-inflammatory properties.
(Z)-(4-methylbenzylidene)amino)benzamides: These derivatives are known for their unique structural properties and potential biological activities.
Properties
IUPAC Name |
4-[[(Z)-2-methyl-3-phenylprop-2-enoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(11-13-5-3-2-4-6-13)17(21)19-15-9-7-14(8-10-15)16(18)20/h2-11H,1H3,(H2,18,20)(H,19,21)/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAGLNHVYATFEY-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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